1-(4-methoxyphenyl)-3-(4-methylpyridin-2-yl)urea
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Overview
Description
1-(4-methoxyphenyl)-3-(4-methylpyridin-2-yl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a methoxyphenyl group and a methylpyridinyl group attached to a urea moiety
Mechanism of Action
Target of Action
SMR000054888, also known as N-(4-methoxyphenyl)-N’-(4-methyl-2-pyridinyl)urea or Oprea1_173184, is a compound that has been studied for its inhibitory effects on biofilm formation in Staphylococcus aureus . The primary target of this compound is the molecular chaperone DnaK .
DnaK is a heat shock protein that plays a crucial role in the folding and unfolding of other proteins, and it is essential for the survival and virulence of bacteria . By targeting DnaK, SMR000054888 interferes with the protein’s normal function, thereby inhibiting the formation of biofilms .
Mode of Action
SMR000054888 interacts with DnaK, blocking its normal function and disrupting the formation of biofilms . Biofilms are communities of bacteria that adhere to surfaces and are encased in a protective matrix. They are a major contributor to antibiotic resistance and infection severity .
Biochemical Pathways
The interaction between SMR000054888 and DnaK affects the biochemical pathways involved in biofilm formation . By inhibiting DnaK, SMR000054888 disrupts the normal protein folding processes within the bacterial cell, which in turn prevents the bacteria from forming biofilms .
Result of Action
The result of SMR000054888’s action is a significant reduction in the formation of biofilms by Staphylococcus aureus . This can potentially enhance the susceptibility of the bacteria to antimicrobial agents and improve treatment outcomes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-3-(4-methylpyridin-2-yl)urea typically involves the reaction of 4-methoxyaniline with 4-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with an isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-3-(4-methylpyridin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(4-methoxyphenyl)-3-(4-methylpyridin-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methoxyphenyl)-3-(4-methylphenyl)urea
- 1-(4-methoxyphenyl)-3-(4-chloropyridin-2-yl)urea
- 1-(4-methoxyphenyl)-3-(4-aminopyridin-2-yl)urea
Uniqueness
1-(4-methoxyphenyl)-3-(4-methylpyridin-2-yl)urea is unique due to the presence of both methoxyphenyl and methylpyridinyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-methylpyridin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10-7-8-15-13(9-10)17-14(18)16-11-3-5-12(19-2)6-4-11/h3-9H,1-2H3,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPPZTPFJWBKFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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